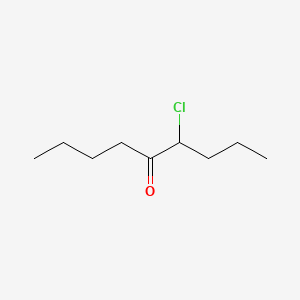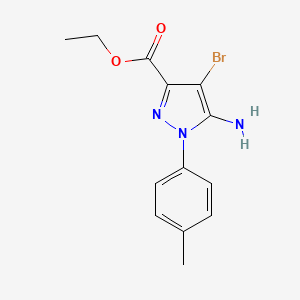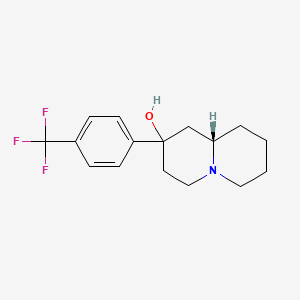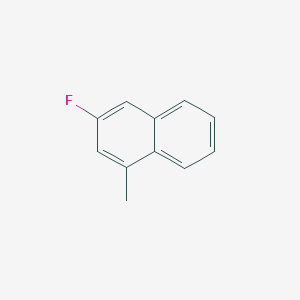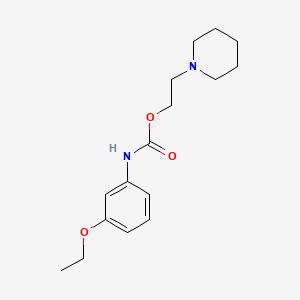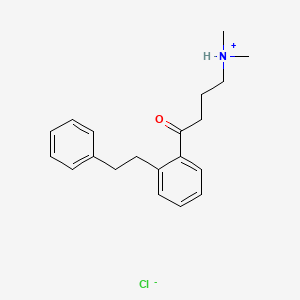![molecular formula C24H40SiZr B13753120 Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is a complex organometallic compound It is characterized by its unique structure, which includes zirconium coordinated with dimethylsilylene and cyclopentadienylidene ligands
Méthodes De Préparation
The synthesis of Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) typically involves the reaction of zirconium tetrachloride with the corresponding cyclopentadienylidene ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can yield lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienylidene ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Biology: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems.
Medicine: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Industry: It is used in the production of advanced materials, including high-performance ceramics and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive in catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of small molecules or the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar compounds include other zirconium-based organometallics, such as:
- Bis(cyclopentadienyl)zirconium dichloride
- Zirconocene dichloride
- Zirconium tetrachloride Compared to these compounds, Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI) is unique due to its specific ligand structure, which imparts distinct reactivity and stability characteristics.
Propriétés
Formule moléculaire |
C24H40SiZr |
|---|---|
Poids moléculaire |
447.9 g/mol |
InChI |
InChI=1S/C22H34Si.2CH3.Zr/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8;;;/h11-14H,1-10H3;2*1H3;/q;2*-1;+2 |
Clé InChI |
ZNFBNXSIDSPPBH-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].C[C]1[CH][C]([CH][C]1[Si](C)(C)[C]2[CH][C]([CH][C]2C)C(C)(C)C)C(C)(C)C.[Zr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



